Enhanced Aqueous Workflow Compatibility: A 77-Fold Increase in Calculated Water Solubility vs. Parent 8-Hydroxyquinoline
The sulfonate group at the 2-position is a key driver of increased hydrophilicity. The estimated aqueous solubility for 8-hydroxyquinoline-2-sulfonate is 35,660 mg/L at 25°C [1], a value over 77 times greater than the experimentally reported solubility of the parent compound 8-hydroxyquinoline, which is approximately 460 mg/L in water [2]. This property is corroborated by a significantly lower logP value (0.59 vs. 1.87 for 8-HQ) [3], confirming a thermodynamic preference for the aqueous phase.
| Evidence Dimension | Aqueous Solubility (mg/L at 25°C) |
|---|---|
| Target Compound Data | 35,660 mg/L (estimated) [1] |
| Comparator Or Baseline | 8-Hydroxyquinoline (8-HQ): ~460 mg/L [2] |
| Quantified Difference | ~77-fold higher solubility |
| Conditions | Estimated from log Kow; experimental data for parent compound |
Why This Matters
This magnitude of solubility difference enables direct use in purely aqueous buffers for biological assays and industrial processes without the need for organic co-solvents like DMSO or ethanol, simplifying workflows and reducing solvent-related artifacts.
- [1] The Good Scents Company. (n.d.). Water Solubility Estimate for 8-hydroxyquinoline-2-sulfonate. Retrieved from http://www.thegoodscentscompany.com View Source
- [2] Yalkowsky, S.H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. Data for 8-hydroxyquinoline. View Source
- [3] Comparative study of 8-hydroxyquinoline derivatives as chelating reagents for flow-injection preconcentration of cobalt in a knotted reactor. (n.d.). Retrieved from https://scite.ai View Source
